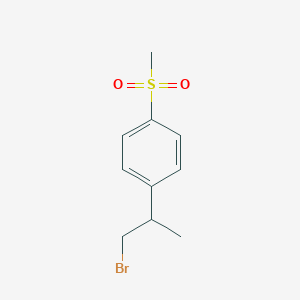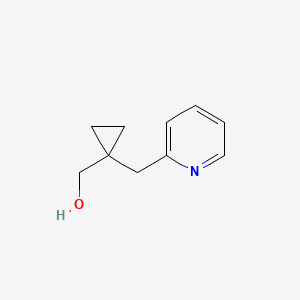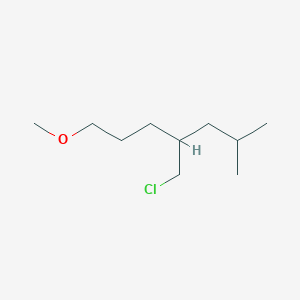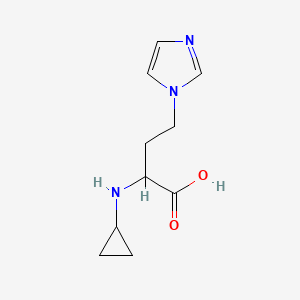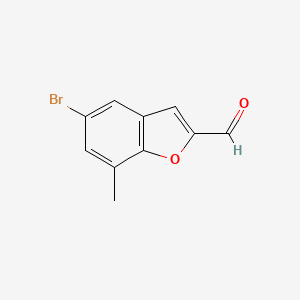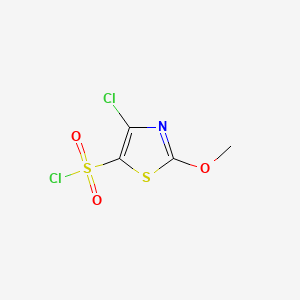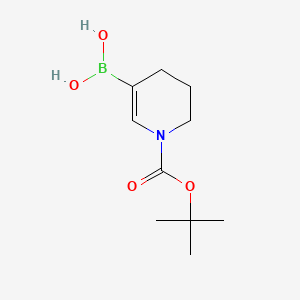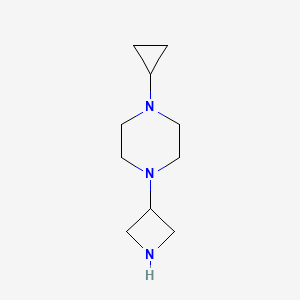
1-(Azetidin-3-yl)-4-cyclopropylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)-4-cyclopropylpiperazine is a heterocyclic compound that features both azetidine and piperazine rings Azetidine is a four-membered ring containing one nitrogen atom, while piperazine is a six-membered ring with two nitrogen atoms The cyclopropyl group attached to the piperazine ring adds to the compound’s structural complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-4-cyclopropylpiperazine can be achieved through various synthetic routes. One common method involves the aza-Michael addition reaction, where an azetidine derivative reacts with a piperazine derivative under basic conditions .
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method is preferred. This involves using commercially available and low-cost starting materials, such as benzylamine, and employing green oxidation reactions in microchannel reactors . This method is not only environmentally friendly but also suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Azetidin-3-yl)-4-cyclopropylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(Azetidin-3-yl)-4-cyclopropylpiperazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-3-yl)-4-cyclopropylpiperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A four-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Cyclopropylamine: A three-membered ring with one nitrogen atom.
Uniqueness
1-(Azetidin-3-yl)-4-cyclopropylpiperazine is unique due to its combination of azetidine and piperazine rings, along with the cyclopropyl group. This structural complexity imparts unique chemical properties and potential biological activities that are not observed in simpler compounds like azetidine or piperazine alone .
Propiedades
Fórmula molecular |
C10H19N3 |
|---|---|
Peso molecular |
181.28 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)-4-cyclopropylpiperazine |
InChI |
InChI=1S/C10H19N3/c1-2-9(1)12-3-5-13(6-4-12)10-7-11-8-10/h9-11H,1-8H2 |
Clave InChI |
TXUQHVQEEUBDEE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCN(CC2)C3CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


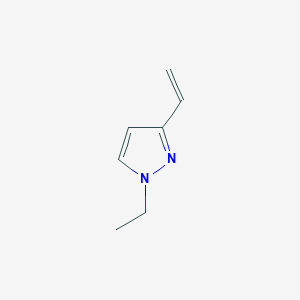
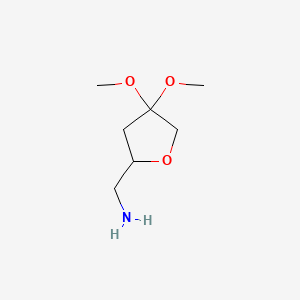


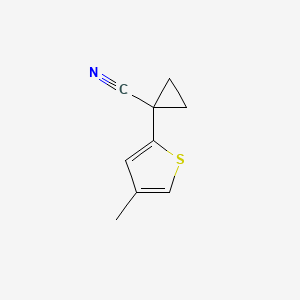
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
